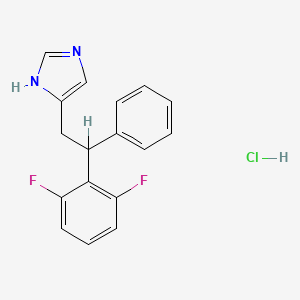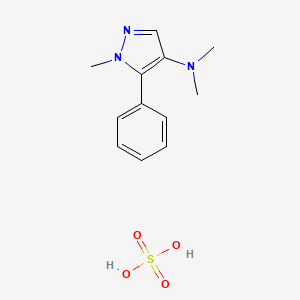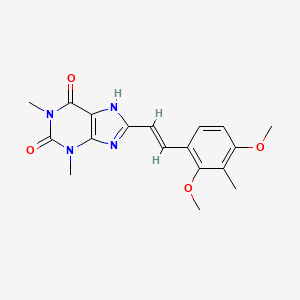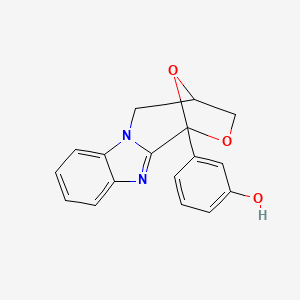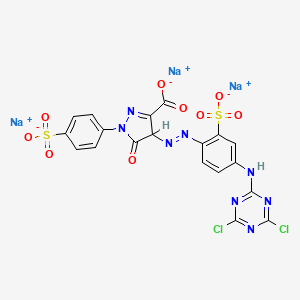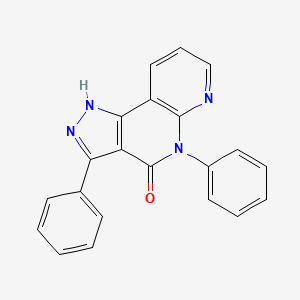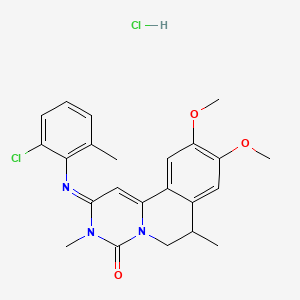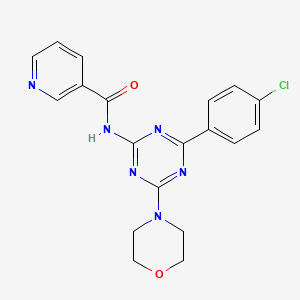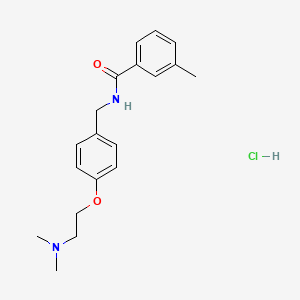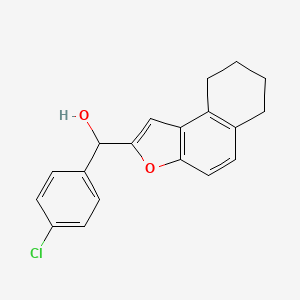
6,7,8,9-Tetrahydro-alpha-(4-chlorophenyl)naphtho(2,1-b)furan-2-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7,8,9-Tetrahydro-alpha-(4-chlorophenyl)naphtho(2,1-b)furan-2-methanol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a naphthofuran core, which is fused with a tetrahydro ring and substituted with a 4-chlorophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydro-alpha-(4-chlorophenyl)naphtho(2,1-b)furan-2-methanol typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable naphthalene derivative, the introduction of the furan ring can be achieved through cyclization reactions involving reagents like sulfur or selenium compounds. The chlorophenyl group is usually introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
化学反応の分析
Types of Reactions: 6,7,8,9-Tetrahydro-alpha-(4-chlorophenyl)naphtho(2,1-b)furan-2-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
6,7,8,9-Tetrahydro-alpha-(4-chlorophenyl)naphtho(2,1-b)furan-2-methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Its unique properties may be exploited in the development of new materials or chemical processes.
作用機序
The mechanism by which 6,7,8,9-Tetrahydro-alpha-(4-chlorophenyl)naphtho(2,1-b)furan-2-methanol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into binding sites and modulate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.
類似化合物との比較
Naphthofuran derivatives: Compounds with similar naphthofuran cores but different substituents.
Chlorophenyl compounds: Molecules containing the chlorophenyl group but with different core structures.
Uniqueness: 6,7,8,9-Tetrahydro-alpha-(4-chlorophenyl)naphtho(2,1-b)furan-2-methanol stands out due to its specific combination of functional groups and structural features
特性
CAS番号 |
117238-82-1 |
|---|---|
分子式 |
C19H17ClO2 |
分子量 |
312.8 g/mol |
IUPAC名 |
(4-chlorophenyl)-(6,7,8,9-tetrahydrobenzo[e][1]benzofuran-2-yl)methanol |
InChI |
InChI=1S/C19H17ClO2/c20-14-8-5-13(6-9-14)19(21)18-11-16-15-4-2-1-3-12(15)7-10-17(16)22-18/h5-11,19,21H,1-4H2 |
InChIキー |
VSVANTFYKKOWRE-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=CC3=C2C=C(O3)C(C4=CC=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




